Product packaging for Adamantan-1-ylmethyl-methyl-amine(Cat. No.:CAS No. 153461-22-4)

Adamantan-1-ylmethyl-methyl-amine

Cat. No.: B111965
CAS No.: 153461-22-4
M. Wt: 179.3 g/mol
InChI Key: DQSIEXZABIATEF-UHFFFAOYSA-N
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Description

Historical Trajectory of Adamantane (B196018) Derivatives in Medicinal Chemistry

The story of adamantane in medicine began not with the parent hydrocarbon itself, but with its amino derivative. Amantadine (B194251) (1-aminoadamantane) was the first adamantane-based drug to be introduced, initially as an antiviral agent for influenza A and later for the treatment of Parkinson's disease. nih.govwikipedia.org This discovery in the 1960s marked a pivotal moment, sparking a wave of research into the therapeutic potential of this caged hydrocarbon. nih.gov The unique, rigid, and lipophilic nature of the adamantane cage was quickly recognized as a valuable asset in drug design. nih.gov

Positioning of Adamantan-1-ylmethyl-methyl-amine within Contemporary Aminoadamantane Research

This compound belongs to the class of aminoadamantanes, a group of compounds that continues to be an active area of research. While much of the early focus was on 1-aminoadamantane (amantadine) and its alpha-methyl derivative rimantadine (B1662185), contemporary research has expanded to explore a wider variety of N-substituted and side-chain modified aminoadamantanes. nih.govnih.gov The introduction of a methyl group on the nitrogen and a methylene (B1212753) spacer between the adamantane cage and the amine function, as seen in this compound, represents a structural variation that could modulate the compound's basicity, lipophilicity, and steric profile compared to simpler aminoadamantanes.

Research into aminoadamantane derivatives is currently exploring their potential as antiviral, antibacterial, antifungal, and central nervous system (CNS) active agents. mdpi.comnih.govnih.govresearchgate.net The structural modifications in this compound could potentially influence its interaction with various biological targets, making it a compound of interest within these ongoing investigations.

Overview of Pre-existing Research on this compound and Closely Related Analogues

Direct and extensive research specifically on this compound is limited in publicly available literature. However, information can be gleaned from its chemical properties and by examining research on its close analogues.

The compound is identified by the CAS number 153461-22-4 and its hydrochloride salt by CAS number 1773-99-5. nih.govnih.gov Its synthesis would likely follow established methods for the N-alkylation of amines, for instance, the reaction of 1-adamantylmethanamine with a methylating agent or the reductive amination of 1-adamantanecarboxaldehyde with methylamine (B109427). A general route for synthesizing 1-adamantylmethyl amine derivatives involves the condensation reaction of 1-(tricyclo[3.3.1.1³,⁷]dec-1-yl)methanamine with various aldehydes and ketones. mdpi.com

Research on closely related N-substituted adamantane-1-methanamine derivatives has explored their potential biological activities. For example, studies on N-[(adamantan-1-yl)methyl]aniline derivatives have investigated their basicity and potential as synthetic adaptogens. researchgate.net The antimicrobial activity of various adamantane derivatives, including those with amine functionalities, has been a significant area of investigation. nih.govresearchgate.netmdpi.com For instance, some N-substituted phthalimides derived from 1-adamantane-methanol have shown activity against Gram-positive bacteria. nih.gov The antiviral potential of adamantane amines beyond influenza is also an active field, with studies on their effects against other viruses. nih.gov The inhibitory activity of some N,N-dimethyl substituted aminomethyl compounds in other contexts suggests that N-methylation can be a beneficial modification. nih.gov

The exploration of these closely related analogues provides a framework for understanding the potential research avenues and possible applications of this compound. Further dedicated studies are necessary to fully elucidate its specific chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N B111965 Adamantan-1-ylmethyl-methyl-amine CAS No. 153461-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSIEXZABIATEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388389
Record name Adamantan-1-ylmethyl-methyl-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153461-22-4
Record name Adamantan-1-ylmethyl-methyl-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(adamantan-1-yl)methyl](methyl)amine
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Synthetic Methodologies for Adamantan 1 Ylmethyl Methyl Amine and Its Derivatives

Established Synthetic Routes for Adamantan-1-ylmethyl-methyl-amine

The construction of the target secondary amine can be approached through several strategic disconnections, primarily involving the formation of the carbon-nitrogen bond.

Reductive Amination Protocols in Amine Synthesis

Reductive amination stands as a cornerstone for the synthesis of amines, offering a direct route from carbonyl compounds. In the context of this compound, this involves the reaction of adamantane-1-carbaldehyde (B57758) with methylamine (B109427), followed by the reduction of the in situ-formed imine.

A closely related and well-documented procedure is the synthesis of N-methylrimantadine from 1-acetyladamantane. This reaction provides a strong model for the synthesis of the target compound. The process typically involves the reaction of the adamantyl ketone with a source of methylamine, such as methylamine hydrochloride in the presence of a base like triethylamine, to form the intermediate imine. This is then reduced using a suitable reducing agent.

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com Sodium cyanoborohydride is particularly effective as it is less reactive than sodium borohydride and selectively reduces the iminium ion over the starting carbonyl compound. youtube.com The reaction can be carried out in a one-pot fashion, which is often preferred for its operational simplicity. mdpi.com The mechanism involves the initial formation of an iminium ion, which is then reduced by a hydride donor. mdpi.com

Another approach within reductive amination is the Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and a source of the amine. wikipedia.orglibretexts.org This method typically requires higher temperatures. libretexts.org The Eschweiler-Clarke reaction is a specific variant for the N-methylation of primary or secondary amines using formaldehyde (B43269) and formic acid. researchgate.net

Reagent/CatalystDescriptionReference
Sodium Borohydride (NaBH₄)A common and cost-effective reducing agent for aldehydes and ketones, can also reduce imines. youtube.com
Sodium Cyanoborohydride (NaBH₃CN)A more selective reducing agent that preferentially reduces iminium ions over carbonyls. youtube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent for reductive aminations. youtube.com
Leuckart-Wallach Reagents (e.g., Formic Acid, Ammonium Formate)Serve as both the source of the amine and the reducing agent, typically requiring heat. wikipedia.orglibretexts.org
Eschweiler-Clarke Reagents (Formaldehyde, Formic Acid)Used for the reductive N-methylation of primary and secondary amines. researchgate.net

Carbon-Nitrogen Bond Formation Strategies (e.g., Chan-Lam Coupling)

The Chan-Lam coupling reaction offers a powerful method for the formation of carbon-nitrogen bonds, typically involving the copper-catalyzed reaction of an amine with a boronic acid. nih.gov While traditionally used for N-arylation, recent studies have explored its application for N-alkylation.

A notable example is the selective monomethylation of anilines using methylboronic acid, promoted by copper(II) acetate (B1210297). organic-chemistry.org This reaction demonstrates the feasibility of using alkylboronic acids in Chan-Lam couplings. For the synthesis of this compound, a hypothetical Chan-Lam approach would involve the coupling of adamantane-1-ylmethanamine with a methylboronic acid derivative. Key to the success of such reactions is the choice of copper catalyst, base, and solvent. An incubation period of the amine with the copper catalyst before the addition of the boronic acid has been shown to be crucial for minimizing side reactions like dimethylation. organic-chemistry.org

Amidation Reactions Incorporating Adamantane-1-ylmethanamine Scaffolds

An alternative, multi-step approach to this compound involves the initial formation of an amide bond, followed by reduction. This strategy often provides a high degree of control and can be advantageous when direct reductive amination proves challenging.

A plausible route begins with the acylation of the primary amine, adamantane-1-ylmethanamine. This can be achieved by reacting it with an appropriate acylating agent, such as methyl chloroformate, in the presence of a base to form the corresponding carbamate (B1207046). Subsequent reduction of the amide or carbamate carbonyl group to a methylene (B1212753) group yields the desired secondary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly employed for this transformation. mdpi.com This iterative acylation-reduction sequence can be a reliable method for preparing secondary and tertiary amines. mdpi.com

Synthesis of Advanced Precursors and Versatile Intermediates

The efficient synthesis of the target amine relies on the availability of key precursors. Adamantane-1-ylmethanamine is a crucial intermediate for both the Chan-Lam coupling and amidation strategies. This primary amine can be synthesized from adamantane-1-carboxylic acid. The carboxylic acid can be converted to its corresponding amide, which is then reduced to the amine.

Adamantane-1-carboxylic acid itself can be prepared through various methods, including the Koch-Haaf reaction, which involves the carboxylation of adamantane (B196018) using formic acid and a strong acid like sulfuric acid.

Optimization of Synthetic Reaction Conditions and Parameters

The efficiency and selectivity of the aforementioned synthetic routes are highly dependent on the reaction conditions.

Influence of Catalyst Systems on Reaction Efficiency and Selectivity

The choice of catalyst is paramount in many of the discussed synthetic strategies. In reductive amination, particularly when using hydrogen gas as the reductant, various metal catalysts can be employed. Nickel nanoparticles have emerged as a cost-effective and efficient catalyst for the reductive amination of aldehydes. These nanoparticles can be generated in situ and have shown high activity for the synthesis of secondary amines. Studies have shown that nickel catalysts can be effective in hydrogen-transfer reductive aminations using isopropanol (B130326) as the hydrogen source. However, catalyst deactivation and the need for chromatographic purification of products from aliphatic aldehydes can be challenges. Other nickel-based systems, such as those generated from nickel(II) acetate and a phosphine (B1218219) ligand, have also been utilized for reductive amination with hydrosilanes. nih.gov

Role of Solvent Systems and Reaction Environment in Yield Enhancement

The selection of an appropriate solvent system and the control of the reaction environment are paramount in maximizing the yield and purity of this compound and its derivatives. The choice of solvent is dictated by the solubility of the reactants and reagents, as well as its influence on the reaction mechanism.

In the synthesis of adamantane-based Schiff bases, which are derivatives of adamantane amines, polar protic solvents like ethanol (B145695) and n-butanol are frequently employed. uobaghdad.edu.iqresearchgate.netsamipubco.com These solvents are effective in dissolving the amine and aldehyde precursors. For instance, the condensation of adamantan-1-ylamine with substituted benzaldehydes in n-butanol with heating has been shown to produce high yields of the corresponding Schiff bases. uobaghdad.edu.iq The use of absolute ethanol as a solvent, often with a catalytic amount of a weak base like pyridine, facilitates the removal of water and drives the equilibrium towards the product, enhancing the yield. samipubco.com

For other derivatizations, such as the formation of urea (B33335) derivatives from 1-(isocyanatomethyl)adamantane, anhydrous aprotic solvents like diethyl ether are preferred to prevent the hydrolysis of the highly reactive isocyanate group. The reaction environment is also critical; carrying out such reactions under an inert atmosphere of nitrogen prevents side reactions with atmospheric moisture and oxygen.

The pH of the reaction medium can also play a significant role. In the synthesis of certain heterocyclic derivatives, the reaction may be performed in an alkaline medium using reagents like sodium methoxide (B1231860) to promote the desired cyclization. mdpi.com Conversely, acidic conditions are sometimes necessary. The use of a few drops of glacial acetic acid is a common practice to catalyze condensation reactions leading to adamantane derivatives, with reported yields varying significantly based on the specific reactants. wikipedia.org

The following table summarizes the impact of different solvent systems and reaction conditions on the yield of various adamantane derivatives.

Derivative TypeReactantsSolventCatalyst/AdditiveConditionsYield (%)Reference
Schiff Base1,3-bis(4-amino-phenyl)adamantane, Aromatic AldehydesAbsolute EthanolPyridineReflux, 5-6 hours43-72 samipubco.com
Schiff BaseAdamantan-1-ylamine, 3-Substituted Benzaldehydesn-ButanolNoneReflux, 1-1.5 hoursGood uobaghdad.edu.iq
Urea1-(isocyanatomethyl)adamantane, HaloanilinesAnhydrous Diethyl EtherTriethylamineRoom Temperature, 12 hoursUp to 92 researchgate.net
Thiazol-4(5H)-one1-(adamantan-1-yl)thiourea, 2-Bromo EstersChloroformNoneRoom Temperature60.1-75.8 mdpi.com
Thiazol-4(5H)-one1-(adamantan-1-yl)thiourea, 2-Bromo Esters with bulky substituentsMethanolSodium MethoxideRefluxModerate mdpi.com

Kinetic and Thermodynamic Considerations in Temperature and Time Profile Optimization

The optimization of temperature and reaction time is a critical aspect of synthesizing this compound derivatives, balancing reaction rate with product stability and selectivity. These parameters are governed by the kinetic and thermodynamic properties of the reaction.

Kinetic Considerations: The rate of reaction is highly dependent on the temperature, as described by the Arrhenius equation. For many syntheses of adamantane derivatives, heating under reflux is employed to increase the reaction rate. samipubco.comresearchgate.net For example, the formation of certain adamantane-based Schiff bases is achieved by refluxing the reactants for 1 to 6 hours. uobaghdad.edu.iqsamipubco.com However, prolonged heating can also lead to the formation of byproducts or degradation of the desired product. Therefore, the reaction progress is often monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. uobaghdad.edu.iq

In some cases, the activation energy for the desired reaction may be high, requiring significant energy input. For reactions that are sluggish at room temperature, such as the synthesis of certain thiazolidinone derivatives of adamantane, heating under reflux is necessary to achieve a reasonable reaction rate and yield. mdpi.com Conversely, for highly reactive intermediates like 1-(isocyanatomethyl)adamantane, the reaction is typically carried out at room temperature to control the reaction rate and prevent polymerization or other side reactions.

The interplay between kinetics and thermodynamics is crucial. While a reaction may be thermodynamically favorable, it may be kinetically slow at lower temperatures. Increasing the temperature will increase the rate but may also shift the equilibrium unfavorably or lead to side reactions. Therefore, a careful optimization of the temperature and time profile is essential for each specific synthesis of an this compound derivative.

Development of Novel Synthetic Approaches for this compound Derivatization

The derivatization of this compound is a key area of research aimed at producing novel compounds with tailored properties. This involves the chemical modification of the amine group or the adamantane core to introduce new functionalities and structural motifs.

Design and Synthesis of Adamantane-Based Schiff Bases

Schiff bases, or imines, are a prominent class of derivatives synthesized from primary amines. The reaction involves the condensation of an amine with an aldehyde or a ketone. In the context of adamantane derivatives, primary amines such as amantadine (B194251) (1-aminoadamantane) and 1-(tricyclo[3.3.1.13,7]dec-1-yl)methanamine serve as readily available starting materials. uobaghdad.edu.iqwikipedia.orgresearchgate.net

The general synthesis involves reacting the adamantane amine with a suitable aldehyde, often in an alcohol solvent under reflux. uobaghdad.edu.iqresearchgate.net The reaction is a nucleophilic addition followed by dehydration. The use of a catalyst, such as a few drops of glacial acetic acid or pyridine, can enhance the reaction rate. samipubco.comwikipedia.org A wide variety of aromatic and heterocyclic aldehydes can be used, allowing for the creation of a diverse library of Schiff base derivatives. uobaghdad.edu.iqsamipubco.comnih.gov For instance, new Schiff base derivatives have been successfully synthesized from 1,3-bis(4-amino-phenyl)adamantane and various aromatic aldehydes with yields ranging from 43% to 72%. samipubco.comnih.gov

The general reaction scheme for the formation of an adamantane-based Schiff base is as follows:

Adamantane-NH₂ + R-CHO → Adamantane-N=CH-R + H₂O

These Schiff bases are not just final products but can also serve as versatile intermediates for the synthesis of more complex molecules, including various heterocyclic systems. uobaghdad.edu.iq

Strategic Incorporation into Diverse Heterocyclic Frameworks (e.g., Thiadiazoles, Oxadiazoles (B1248032), Triazoles, Ureas)

The adamantane moiety can be strategically incorporated into a wide range of heterocyclic frameworks, which are known to be important pharmacophores. The amine group of this compound or its precursors can be utilized to build these heterocyclic rings.

Ureas: Adamantane-containing ureas can be synthesized by reacting an adamantane isocyanate with an amine or by reacting an adamantane amine with an isocyanate. For example, 1,3-disubstituted ureas with an adamantane core have been prepared by reacting 1-(isocyanatomethyl)adamantane with various anilines, achieving yields of up to 92%. uobaghdad.edu.iq These reactions are typically performed in an anhydrous solvent to prevent hydrolysis of the isocyanate.

Thiadiazoles and Oxadiazoles: The synthesis of adamantane-containing thiadiazoles and oxadiazoles often involves multi-step sequences. For instance, an adamantane-based thiosemicarbazide (B42300) can be cyclized to form a thiadiazole ring. A new series of 1,3,4-thiadiazolo-adamantane derivatives have been synthesized using a molecular hybridization approach. These were then used as starting materials to create further derivatives.

Triazoles: Adamantane derivatives containing triazole rings have been synthesized through various methods. One approach involves the reaction of a brominated adamantane with 1,2,4-triazole (B32235) at elevated temperatures. Another powerful method is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition, which can be used to link an adamantane unit with a triazole ring. nih.gov

The following table provides examples of reaction yields for the synthesis of various adamantane-containing heterocyclic derivatives.

HeterocycleStarting Adamantane DerivativeKey ReagentsYield (%)Reference
Urea1-(isocyanatomethyl)adamantaneDihaloanilinesup to 92% uobaghdad.edu.iq
Schiff Base1,3-bis(4-amino-phenyl)adamantaneAromatic Aldehydes43-72% samipubco.comnih.gov
1,2,4-Triazole1,3-dibromoadamantane1,2,4-triazole~41%
1,2,3-TriazoleAmide coupled adamantane derivativesClick Reaction- nih.gov

Exploration of Enantioselective Synthesis for Chiral Adamantane Analogues

The introduction of a second substituent on the adamantane cage, particularly at a position that creates a chiral center, has led to the exploration of enantioselective synthetic methods. While this compound itself is achiral, its derivatization can lead to chiral molecules. The synthesis of 1,2-disubstituted adamantane derivatives, which are inherently chiral, has been a focus of research.

One approach to obtaining enantiomerically pure adamantane derivatives is through the resolution of a racemic mixture. However, this can be inefficient. Therefore, the development of stereoselective and enantioselective synthetic routes is highly desirable. This includes the use of chiral catalysts and auxiliaries. For example, rhodium-catalyzed C-H bond amination has been explored for the desymmetrization of 1,3-disubstituted adamantane derivatives to access optically active amino acids with an adamantane core.

Another strategy involves starting from a chiral precursor or using a chiral reagent to induce stereoselectivity. The synthesis of novel adamantane-substituted heterocycles with potent activity against influenza A virus has been achieved through stereoselective methods, yielding both (R)- and (S)-isomers.

The development of enantioselective syntheses is crucial for applications where the stereochemistry of the molecule plays a critical role, such as in the development of new drugs, as different enantiomers can have vastly different biological activities.

Advanced Characterization and Structural Elucidation

Advanced Spectroscopic Analysis Techniques for Structural Confirmation

Spectroscopic methods provide detailed information regarding the connectivity of atoms, the functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton, Carbon-13, and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the hydrogen and carbon framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Adamantan-1-ylmethyl-methyl-amine is expected to show distinct signals corresponding to the different proton environments in the molecule. The adamantyl cage protons would appear as a series of broad multiplets in the upfield region, characteristic of saturated carbocyclic systems. The methylene (B1212753) protons adjacent to the adamantyl group and the nitrogen atom would resonate as a singlet or a multiplet, depending on the solvent and temperature, likely in the 2.0-3.0 ppm range. The N-methyl protons would also give a characteristic singlet in a similar region. The integration of these signals would correspond to the number of protons in each environment.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the N-methyl carbon, the methylene bridge carbon, and the carbons of the adamantyl cage. Based on the ¹³C NMR data for adamantane (B196018) itself, where the methine carbons (CH) appear around 37.85 ppm and the methylene carbons (CH₂) at approximately 28.46 ppm, the signals for the adamantyl moiety in the target molecule can be predicted. The N-methyl carbon signal would be expected in the range of 30-40 ppm, while the methylene bridge carbon would likely appear further downfield, in the 50-60 ppm range, due to the influence of the nitrogen atom.

Predicted ¹³C NMR Chemical Shifts Carbon Atom Predicted Chemical Shift (ppm)
Adamantyl CHMultiple~38
Adamantyl CH₂Multiple~28
-CH₂-N150 - 60
N-CH₃130 - 40

Note: The above table is based on theoretical predictions and data from related compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

The calculated monoisotopic mass of this compound (C₁₂H₂₁N) is 179.16740 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds closely to this theoretical value, confirming the elemental formula.

The fragmentation pattern in mass spectrometry is indicative of the molecule's structure. For this compound, the most likely fragmentation pathway would involve the cleavage of the bond alpha to the nitrogen atom, a common fragmentation for amines. This would lead to the formation of a stable iminium ion. The adamantyl cation is also a very stable carbocation and would likely be a prominent peak in the mass spectrum.

Predicted HRMS Fragmentation Fragment Ion Predicted m/z
Molecular Ion [M]⁺C₁₂H₂₁N⁺179.1674
Alpha-cleavage product[CH₂=N(H)CH₃]⁺44.0497
Adamantyl cation[C₁₀H₁₅]⁺135.1174

Note: The above table is based on theoretical fragmentation patterns for amines.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, being a secondary amine, would be expected to show a weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the adamantyl and methyl groups would appear as strong absorptions in the 2850-2950 cm⁻¹ region. vscht.cz The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Predicted IR Absorption Bands Functional Group Predicted Wavenumber (cm⁻¹)
C-H stretch (alkane)Adamantyl, methyl, methylene2850 - 2950
N-H stretch (secondary amine)-NH-3310 - 3350 (weak)
C-N stretch (aliphatic amine)-CH₂-N-CH₃1020 - 1250

Note: The above table is based on characteristic infrared absorption frequencies for organic functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-H stretching and bending modes of the adamantyl cage are expected to be strong and sharp in the Raman spectrum. The C-C framework vibrations of the adamantane structure would also give rise to characteristic Raman signals.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details.

Determination of Crystal System, Space Group, and Unit Cell Parameters

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, if suitable single crystals could be grown, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. For comparison, other adamantane derivatives have been found to crystallize in various systems, such as the orthorhombic system for N-(Anthracen-9-ylmethyl)adamantan-1-amine. nih.gov The solid-state structure would likely exhibit intermolecular interactions, such as weak hydrogen bonding involving the amine hydrogen.

Crystallographic Parameters Information Provided Status for this compound
Crystal SystemThe symmetry of the crystal lattice.Not Determined
Space GroupThe symmetry operations that leave the crystal unchanged.Not Determined
Unit Cell ParametersThe dimensions (a, b, c) and angles (α, β, γ) of the unit cell.Not Determined

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the absence of a solved crystal structure for this compound, the nature of its intermolecular interactions and potential hydrogen bonding networks can be predicted by examining analogous molecular systems. The key functional groups present in the molecule are the bulky, non-polar adamantane cage and a secondary amine group. This combination suggests a competition between weaker, non-directional van der Waals forces dominated by the adamantane moiety and more directional hydrogen bonding involving the amine.

The secondary amine group (-NH-) possesses one hydrogen atom that can act as a hydrogen bond donor and a nitrogen atom with a lone pair of electrons, which can act as a hydrogen bond acceptor. In the solid state, it is highly probable that this compound would form N-H···N hydrogen bonds, creating chains or dimeric motifs. The strength and geometry of these bonds would be a primary determinant of the crystal packing.

Insights can be drawn from the crystal structures of other adamantane derivatives. For instance, studies on 1-(adamantane-1-carbonyl)-3-substituted thioureas have revealed the importance of various intermolecular contacts, which can be analyzed using Hirshfeld surfaces. These analyses often show significant contributions from H···H, C···H, and other weak interactions, highlighting the role of the bulky adamantane group in maximizing packing efficiency through dispersion forces. In crystalline primary amines, a competition between hydrogen bonding and dispersion interactions is observed, where the optimization of one often occurs at the expense of the other.

A summary of likely intermolecular interactions involving the amine group in this compound, based on analogous compounds, is presented below:

Interaction Type Donor Acceptor Potential Motif
Strong Hydrogen BondN-H (amine)N (amine)Chains, Dimers
Weak Hydrogen BondC-H (adamantane/methyl)N (amine)Supramolecular assemblies
Van der Waals ForcesAdamantane CageAdamantane CageClose packing

Conformational Landscape and Preferred Geometries in Crystalline States

The conformational flexibility of this compound is primarily centered around the rotatable bonds of the N-methylmethanamine substituent attached to the rigid adamantane core. The adamantane group itself is conformationally locked, providing a sterically demanding and well-defined anchor.

The key dihedral angles that will define the conformational landscape are:

C(adamantane)-C(methylene)-N-C(methyl): Rotation around the C-N bond.

C(bridgehead)-C(adamantane)-C(methylene)-N: Rotation around the C-C bond connecting the adamantane cage to the methylamine (B109427) group.

Computational modeling of similar adamantane derivatives has been used to explore their conformational preferences. For example, in bioactive adamantane-linked hydrazine-1-carbothioamides, both folded and extended conformations have been observed in the solid state, depending on the nature of other substituents. These studies reveal that the energy difference between various conformers can be small, suggesting that the crystalline environment plays a crucial role in selecting the preferred geometry.

Given the steric bulk of the adamantane group, it is plausible that an extended conformation, where the methyl group is oriented away from the adamantane cage, would be favored to reduce steric clash. However, the specific arrangement in the crystal will ultimately depend on the intricate balance of intermolecular forces. The principle of close packing will drive the molecules to arrange in a way that minimizes empty space, and the adamantane cages are likely to interdigitate.

The table below summarizes the key structural features and their likely influence on the crystalline conformation:

Structural Feature Influence on Conformation
Rigid Adamantane CageActs as a bulky, sterically demanding anchor, limiting overall flexibility.
Methylene LinkerProvides rotational freedom, allowing the amine group to orient for optimal hydrogen bonding.
Secondary Amine GroupParticipates in directional hydrogen bonding, influencing the relative orientation of neighboring molecules.
Methyl GroupAdds to the steric profile and can influence the rotational barrier around the C-N bond.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in predicting the binding mode and affinity of a ligand, such as Adamantan-1-ylmethyl-methyl-amine, to the active site of a target protein.

Studies on adamantane (B196018) derivatives often employ molecular docking to understand their interactions with various biological targets. For instance, docking studies on adamantane analogs have been conducted to explore their potential as antiviral agents, particularly against the M2 proton channel of the influenza A virus. mdpi.comnih.gov These simulations reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. The bulky adamantane cage typically occupies hydrophobic pockets within the binding site, while the amine group can participate in hydrogen bonding or electrostatic interactions. nih.gov

In a typical molecular docking study of this compound, the compound would be docked into the binding site of a relevant protein target. The results would be analyzed to identify the most stable binding pose and the specific interactions driving the binding. While specific docking studies on this compound are not widely published, data from analogous compounds provide a framework for predicting its behavior.

Parameter Description Typical Predicted Value for Adamantane Amines
Binding Affinity (kcal/mol)The predicted free energy of binding between the ligand and the protein.-5 to -9
Hydrogen BondsNumber and type of hydrogen bonds formed with protein residues.1-3 with key active site residues
Hydrophobic InteractionsInteractions between the adamantane cage and nonpolar residues.Extensive, involving multiple residues
Interacting ResiduesSpecific amino acid residues in the binding pocket that interact with the ligand.Varies with the target protein

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including geometry, electronic distribution, and reactivity.

DFT calculations have been applied to various adamantane derivatives to understand their electronic properties. nih.govtandfonline.com These studies often focus on calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. In adamantane derivatives, the lipophilic adamantane cage typically shows a neutral or slightly positive potential, while heteroatoms like nitrogen in the amine group create regions of negative potential. tandfonline.comsemanticscholar.org

For this compound, an MEP map would likely show a region of negative electrostatic potential around the nitrogen atom, indicating its potential to act as a hydrogen bond acceptor or a nucleophile. The adamantane cage would be surrounded by a region of relatively neutral potential, consistent with its nonpolar nature.

Computational Modeling of Reaction Transition States and Pathways

DFT Parameter Description Representative Calculated Value for Adamantyl Amines
HOMO Energy (eV)Energy of the highest occupied molecular orbital.-6.0 to -7.5
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital.0.5 to 2.0
HOMO-LUMO Gap (eV)Difference in energy between HOMO and LUMO.6.5 to 9.5
Dipole Moment (Debye)A measure of the molecule's overall polarity.1.0 to 2.5

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to study the conformational changes of ligands and their target proteins, as well as the stability of the ligand-protein complex.

MD simulations of adamantane derivatives have been used to assess the stability of their binding to protein targets. nih.govbohrium.comksu.edu.sa These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the flexibility of the ligand within the binding site. For this compound, an MD simulation would likely show that the adamantane cage remains relatively rigid, while the methyl and methylamine (B109427) groups exhibit greater conformational flexibility. The stability of the complex would be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time.

Quantum Chemical Modeling for Spectroscopic Property Prediction and Interpretation

Quantum chemical methods, including DFT, are used to predict and interpret the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. tandfonline.comresearchgate.net These calculations can aid in the structural elucidation of newly synthesized compounds.

The vibrational frequencies of adamantane and its derivatives have been studied theoretically to assign the observed peaks in their IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated to help in the interpretation of experimental NMR data. nih.govwikipedia.org For this compound, quantum chemical calculations could predict its characteristic vibrational modes and NMR chemical shifts, which would be valuable for its experimental characterization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Targets and Biological Pathways

Currently, there is a notable lack of publicly available scientific literature, peer-reviewed studies, or clinical trial data that specifically identifies the molecular targets and biological pathways modulated by Adamantan-1-ylmethyl-methyl-amine. While other adamantane (B196018) derivatives, such as amantadine (B194251) and memantine (B1676192), have well-documented interactions with targets like the NMDA receptor and the M2 proton channel of the influenza virus, no such specific targets have been elucidated for this compound itself. nih.govnih.govphillyintegrative.com The unique structural modifications of this compound, specifically the N-methylation and the methylene (B1212753) bridge between the adamantane cage and the amine, may result in a distinct pharmacological profile. However, without dedicated research, any potential molecular interactions remain speculative.

Detailed Receptor Binding and Modulation Studies (Agonism/Antagonism)

A thorough search of scientific databases and research publications reveals no specific receptor binding and modulation studies for this compound. Consequently, there is no available data on its potential agonistic or antagonistic activities at any known receptor. Studies on related adamantane compounds have shown that they can act as antagonists at the NMDA receptor. nih.govresearchgate.net For example, memantine binds within the NMDA receptor channel, exhibiting uncompetitive antagonism. researchgate.net However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

To illustrate the type of data that is currently absent for this compound, the following table shows representative binding affinity data for related adamantane derivatives at the NMDA receptor.

Table 1: Representative Receptor Binding Affinities of Related Adamantane Compounds This table is for illustrative purposes only, as no specific data for this compound is available.

Compound Receptor Binding Site Ki (μM) Reference
Memantine NMDA Receptor MK-801 Site 0.54 ± 0.23 nih.gov

Enzyme Kinetics and Elucidation of Inhibition Mechanisms

There is no available research detailing the enzyme kinetics or potential enzyme inhibition mechanisms of this compound. Investigations into whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any specific enzyme have not been published. Therefore, key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound against any enzymatic target are unknown.

Analysis of Cellular Uptake and Subcellular Distribution Pathways

Specific studies on the cellular uptake and subcellular distribution of this compound are not present in the current body of scientific literature. The mechanisms by which a compound enters a cell, such as passive diffusion, facilitated diffusion, or active transport, are critical to its biological activity. nih.govresearchgate.net Furthermore, its distribution into various subcellular compartments (e.g., nucleus, mitochondria, cytoplasm) dictates its access to potential molecular targets. The physicochemical properties of a molecule, including its size, charge, and lipophilicity, heavily influence these processes. researchgate.net Without experimental data, the pathways governing the cellular transport of this compound remain uncharacterized.

Role of Membrane Permeation and Lipophilicity in Biological Efficacy

The lipophilicity of a compound is a key determinant of its ability to permeate biological membranes, including the blood-brain barrier, which is often a critical factor for neurologically active agents. nih.gov The adamantane moiety itself is known to be highly lipophilic, a property that is often exploited in medicinal chemistry to enhance the membrane permeability of drugs. nih.gov While the adamantane structure in this compound suggests it is likely a lipophilic molecule, no specific experimental data, such as the partition coefficient (LogP) or distribution coefficient (LogD), has been published for this compound. Consequently, a quantitative analysis of its membrane permeation capabilities and the direct impact of its lipophilicity on any potential biological efficacy cannot be made at this time.

The following table lists the compound name as discussed in this article.

Structure Activity Relationship Sar and Rational Design

Systematic Investigation of the Adamantane (B196018) Moiety's Influence on Bioactivity

The adamantane moiety is far more than a simple bulky substituent; its distinct physicochemical properties are pivotal in shaping the pharmacological profile of the molecules it adorns. nih.gov

Impact of Cage Rigidity and Intrinsic Lipophilicity

The rigid, diamondoid structure of adamantane provides a stable and predictable scaffold for the precise spatial arrangement of functional groups. nih.govresearchgate.net This rigidity minimizes the entropic penalty upon binding to a biological target, a favorable characteristic in drug design. nih.gov Furthermore, the adamantane cage is exceptionally lipophilic, a property often referred to as a "lipophilic bullet." nih.govresearchgate.net This high lipophilicity can significantly enhance a drug's ability to cross biological membranes, including the blood-brain barrier, and can improve its pharmacokinetic profile by increasing metabolic stability. researchgate.netresearchgate.net The introduction of an adamantane group can increase the partition coefficient (logP value) of a molecule, a key indicator of its lipophilicity. researchgate.net

The inherent lipophilicity of adamantane also facilitates strong hydrophobic interactions with complementary regions within receptor binding pockets. uni-giessen.de These interactions can be a major driving force for ligand-receptor recognition and binding affinity. Studies have shown that adamantane derivatives preferentially locate in the interfacial region of lipid bilayers, with the adamantane cage interacting with the lipid alkyl chains. nih.gov

Steric Effects and Their Consequences on Receptor Recognition

The sheer bulk of the adamantane group exerts significant steric influence, which can be both advantageous and detrimental to bioactivity. The size and shape of the adamantane cage can dictate how a molecule fits into a binding site, a concept central to the "lock and key" and "induced fit" models of receptor-ligand interactions. nih.gov

In some cases, the steric hindrance provided by the adamantane moiety can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life. researchgate.netnih.gov Conversely, excessive steric bulk can prevent a molecule from accessing its target binding site, leading to a loss of activity. nih.gov The orientation of the adamantane cage relative to the rest of the molecule is therefore a critical determinant of its biological effect. For instance, in the development of peroxisome proliferator-activated receptor (PPAR) pan-agonists, steric bulk at a distal benzene (B151609) ring was found to be crucial for achieving the desired activity. nih.gov

Effect of Amine Substituents on Potency, Selectivity, and Pharmacological Profile

In the context of antiviral activity against influenza A, the primary amine group is often essential for blocking the M2 ion channel protein of the virus. drugs.com N-methylation of the amine group in some aminoadamantane derivatives has been shown to be detrimental to their anti-influenza A potency. nih.gov This suggests that the hydrogen-bonding capacity of the primary amine is critical for its mechanism of action.

The substitution pattern on the amine can also influence selectivity for different receptor subtypes. For example, the incorporation of an adamantane moiety into neuropeptides has been shown to increase selectivity for specific receptor subtypes. nih.gov Furthermore, modifications to the amine substituent can impact the molecule's ability to cross the blood-brain barrier and can alter its metabolic stability.

The table below illustrates the impact of amine substitution on the anti-influenza A activity of some adamantane derivatives.

CompoundAmine SubstituentRelative Potency
Amantadine (B194251)-NH2+
Rimantadine (B1662185)-CH(CH3)NH2++
N-methylated aminoadamantane-NHCH3-

Note: This table provides a simplified representation of structure-activity relationships. The actual potency can vary depending on the specific assay and viral strain.

Functional Role of Linker Chains in Adamantane Derivative Bioactivity

The linker connecting the adamantane cage to other pharmacophoric elements is a critical component that can significantly influence the biological activity of the derivative. The length, flexibility, and chemical nature of the linker determine the relative orientation and distance between the adamantane moiety and other functional groups, thereby affecting how the molecule interacts with its biological target.

Inserting a bridge of one or more carbons between the 1-adamantyl group and the amino group can lead to compounds with generally high antiviral activity. nih.gov A prime example is rimantadine, which incorporates a one-carbon bridge and exhibits greater potency than amantadine in some assays. nih.gov The introduction of a stereogenic center in the linker, as seen in rimantadine, can also lead to stereoisomers with different binding profiles. rsc.org

The use of "click chemistry" to introduce triazole-based linkers of varying lengths has enabled the fine-tuning of adamantane derivatives to act on a range of biological targets, including glycosidases and the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov

Principles of Rational Drug Design for Enhanced Bioactivity and "Drug-likeness"

The development of potent and selective adamantane-based drugs relies heavily on the principles of rational drug design. This approach involves a deep understanding of the structure-activity relationships discussed previously to systematically modify a lead compound to improve its "drug-like" properties.

Key considerations in the rational design of adamantane derivatives include:

Optimizing Lipophilicity: While the lipophilicity of adamantane is often advantageous, it can sometimes be excessive, leading to poor solubility and non-specific binding. Rational design aims to strike a balance to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Enhancing Target Affinity and Selectivity: Modifications to the adamantane scaffold, amine substituents, and linker chains are made to maximize interactions with the desired biological target while minimizing off-target effects. nih.govnih.gov

Improving Metabolic Stability: The rigid adamantane cage can protect nearby functional groups from metabolism. researchgate.net Rational design can further enhance this stability by strategically placing blocking groups or modifying metabolically labile sites.

Increasing Bioavailability: By optimizing physicochemical properties such as solubility and permeability, rational design seeks to improve the fraction of the administered drug that reaches the systemic circulation. mdpi.com

Application of Bioisosteric Replacements in Adamantane Analogue Development

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in the development of adamantane analogues. drughunter.com This approach can be used to fine-tune the properties of a lead compound to improve its efficacy, safety, or pharmacokinetic profile.

In the context of adamantane derivatives, bioisosteric replacements can be applied to various parts of the molecule:

Replacing the Adamantane Cage: While the adamantane cage is unique, other bulky, lipophilic groups can sometimes serve as bioisosteres. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, the adamantane group has been replaced with bicyclic fragments like camphanyl and norcamphanyl, leading to compounds with improved water solubility while maintaining high inhibitory potency. nih.govnih.gov

Modifying Linker Groups: Different linker functionalities can be explored as bioisosteres to alter the flexibility and electronic properties of the connection between the adamantane moiety and other parts of the molecule.

Altering Amine Substituents: A wide range of bioisosteric replacements for amine groups can be considered to modulate basicity, hydrogen bonding capacity, and steric bulk. For example, heterocyclic rings like triazoles or oxadiazoles (B1248032) can be used as bioisosteres for amide groups to enhance metabolic stability. drughunter.com

Preclinical Evaluation and Therapeutic Potential

In Vitro Pharmacological Profiling and Characterization

The in vitro pharmacological profile of Adamantan-1-ylmethyl-methyl-amine is not extensively documented in publicly available scientific literature. However, the adamantane (B196018) moiety is a well-known pharmacophore utilized in the design of various therapeutic agents, suggesting that this compound itself could be a subject of interest in medicinal chemistry. The evaluation of its pharmacological effects would typically involve a battery of in vitro assays to determine its efficacy, potency, and mechanism of action at various biological targets.

Cell-Based Assays for Compound Efficacy and Potency Determination

Cell-based assays are fundamental in determining the biological activity of a compound. For a novel molecule like this compound, a primary screening would likely involve a panel of cell lines to identify any potential cytotoxic or cytostatic effects. Should the compound exhibit activity, further assays would be employed to quantify its efficacy (the maximal response it can produce) and potency (the concentration required to produce a half-maximal response, or EC50).

For instance, if the compound were being investigated for anticancer properties, researchers might use cell viability assays, such as the MTT or MTS assay, on various cancer cell lines. The results would indicate the concentration at which the compound inhibits cell growth. While specific data for this compound is not available, related adamantane-containing compounds have been evaluated for their potential to inhibit the growth of cancer cells. For example, certain adamantane derivatives have been shown to enhance the cytotoxic effects of topotecan (B1662842) in HeLa and HCT-116 cancer cell lines. nih.gov

Biochemical Enzyme Inhibition Assays

To elucidate the mechanism of action, biochemical assays are conducted to determine if a compound directly interacts with and inhibits specific enzymes. These assays are crucial for target identification and validation. Given the structural similarity of the adamantane group to other known enzyme inhibitors, it is plausible that this compound could be screened against a panel of enzymes relevant to various diseases.

For example, derivatives of adamantane have been investigated as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair and a target for anticancer therapy. nih.gov In such an assay, the ability of the compound to inhibit the enzymatic activity of purified Tdp1 would be measured, typically by monitoring the cleavage of a fluorescently labeled substrate. The concentration of the compound required to reduce enzyme activity by 50% is determined as the IC50 value.

Receptor Antagonist/Agonist Assays

Receptor binding assays are used to determine if a compound binds to specific receptors and whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). These assays often use radiolabeled ligands that are known to bind to the receptor of interest. The test compound is incubated with the receptor preparation and the radioligand, and its ability to displace the radioligand is measured.

The adamantane scaffold is present in molecules that are known to interact with various receptors. For instance, some adamantane derivatives have been evaluated for their activity at the TRPM8 channel. nih.gov While no specific receptor binding data for this compound is publicly available, a standard approach would involve screening it against a broad panel of receptors, such as those for neurotransmitters, hormones, and other signaling molecules.

Assessment of Metabolic Stability and Pharmacokinetic Considerations

The metabolic stability and pharmacokinetic properties of a drug candidate are critical for its potential success. These parameters determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and duration of action.

Microsomal Stability Studies and In Vitro Clearance Estimation

Metabolic stability is often assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. springernature.com In a typical microsomal stability assay, the test compound is incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.gov The disappearance of the parent compound over time is monitored by analytical techniques such as LC-MS/MS.

From these data, several key parameters can be calculated:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the intrinsic metabolic activity of the liver enzymes towards the compound. nih.gov

While there are no specific microsomal stability data for this compound, studies on other adamantane derivatives have been conducted. For example, some fluoro-substituted δ-tocotrienol derivatives containing an adamantane-like structure have been evaluated for their metabolic stability in mouse liver microsomes. nih.gov

Table 1: Representative Data from a Microsomal Stability Assay This table is a hypothetical representation to illustrate the type of data generated from such an assay, as specific data for this compound is not available.

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Data not available Data not available
Rat Data not available Data not available
Mouse Data not available Data not available

Factors Influencing Bioavailability and Systemic Exposure

The bioavailability of an orally administered drug is the fraction of the dose that reaches the systemic circulation unchanged. It is influenced by several factors, including:

First-Pass Metabolism: Extensive metabolism in the liver before a drug reaches systemic circulation can significantly reduce its bioavailability. The lipophilic nature of the adamantane cage can influence its distribution into hepatocytes and subsequent metabolism.

Physicochemical Properties: Properties such as solubility, permeability, and logP (a measure of lipophilicity) play a crucial role. The adamantane group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes but may also lead to increased metabolic clearance.

Protein Binding: The extent to which a compound binds to plasma proteins can affect its distribution and availability to target tissues and metabolizing enzymes.

While specific data on the bioavailability and systemic exposure of this compound are not available, the general properties of the adamantane moiety suggest that it would likely be a key determinant of the compound's pharmacokinetic profile.

Preclinical Toxicity and Safety Profiling

A crucial step in preclinical evaluation is the characterization of a compound's toxicity and safety profile. This involves a series of in vitro and in vivo studies designed to identify potential adverse effects and to determine a safe therapeutic window.

Cytotoxicity Assessments in Non-Target Cell Lines

Cytotoxicity assays are fundamental in early-stage preclinical testing to evaluate the potential for a compound to cause cell damage or death in non-cancerous cell lines. For adamantane derivatives, a number of studies have explored their cytotoxic effects.

Research on novel synthesized adamantane derivatives has been conducted to assess their impact on various cell lines. In one study, a series of seventeen adamantane derivatives were evaluated for their cytotoxicity using the MTT assay on A549 (human lung carcinoma), T47D (human breast cancer), L929 (mouse fibrosarcoma), and HeLa (human cervical cancer) cell lines. The findings indicated that the tested substances did not lead to statistically significant changes in cell proliferation within the tested dose ranges. mdpi.com Specifically, for L929 cells, after 24 and 48 hours of culture with certain derivatives, none of the compounds induced a cytotoxic effect below 50%. mdpi.com Another study on adamantane-linked isothiourea derivatives showed varying degrees of inhibition on tumor cell proliferation across five human tumor cell lines. nih.gov

In a different investigation, novel spirothiazolidinone compounds incorporating an adamantane ring were synthesized and screened for cytotoxic activity against human hepatocellular carcinoma (HepG2), human prostate adenocarcinoma (PC-3), human lung carcinoma (A549), and a mouse fibroblast (NIH/3T3) cell line. bohrium.com With the exception of one compound, all derivatives displayed cytotoxicity, with a notable effect on A549 cells. nih.gov Furthermore, a new series of aminoadamantane derivatives demonstrated low cytotoxicity in Vero, HEK-293, and CALU-3 cells at concentrations up to 1000 µM. bioworld.com

Table 1: Representative Cytotoxicity Data for Adamantane Derivatives in Various Cell Lines

Cell LineCompound TypeObservationReference
L929Novel Adamantane DerivativesNo cytotoxic effect below 50% at tested doses. mdpi.com
A549, T47D, HeLaNovel Adamantane DerivativesNo statistically significant changes in cell proliferation. mdpi.com
HepG2, PC-3, A549, NIH/3T3Adamantane-Spiro-thiazolidinone DerivativesMost compounds showed cytotoxicity, especially on A549 cells. bohrium.comnih.gov
Vero, HEK-293, CALU-3Aminoadamantane DerivativesLow cytotoxicity at concentrations up to 1000 µM. bioworld.com
Hep-G2, Hela, HCT-116Adamantyl Isothiourea DerivativesMarked cytotoxic effect, particularly for morpholine (B109124) derivatives. nih.gov

This table presents data from studies on various adamantane derivatives and is intended to provide a general overview of the cytotoxicity of this class of compounds. The data does not represent direct testing of this compound.

Application in Relevant Animal Models for Disease Research (e.g., pain, inflammation, viral infections, neurodegeneration)

The adamantane scaffold is present in several drugs with diverse therapeutic applications, including antiviral and neurological agents. This suggests that this compound could have potential utility in various disease models.

Pain and Inflammation:

The adamantane structure is a component of compounds investigated for their role in pain and inflammation. For instance, a potent P2X₇ receptor antagonist, N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, has been characterized in animal models of pain and inflammation. capes.gov.brresearchgate.net In acute in vivo models, this compound dose-dependently reduced lipopolysaccharide-induced plasma interleukin-6 release and managed carrageenan-induced paw edema and mechanical hypersensitivity. capes.gov.brresearchgate.net In chronic models of inflammation, it showed a prophylactic effect in preventing the clinical signs and histopathological damage of collagen-induced arthritis. capes.gov.brresearchgate.net These findings highlight the potential of the adamantane-methylamine moiety in modulating inflammatory and pain pathways.

Viral Infections:

Adamantane derivatives have a well-established history as antiviral agents. Amantadine (B194251) and rimantadine (B1662185), both adamantane amines, were previously used for the prophylaxis and treatment of influenza A virus. nih.gov More recently, the potential antiviral activity of adamantanes against SARS-CoV-2 has been explored. In vitro studies have shown that amantadine, rimantadine, and tromantadine (B1663197) can inhibit the growth of SARS-CoV-2 in cultured human epithelial cells. nih.govresearchgate.net While in vivo studies in a mouse model did not show a reduction in lung viral titers for amantadine or rimantadine, rimantadine did significantly reduce viral titers in the lungs of golden Syrian hamsters infected with SARS-CoV-2. nih.govresearchgate.net Furthermore, novel aminoadamantane derivatives have demonstrated robust antiviral activity against SARS-CoV-2 in vitro and in a mouse model, with one lead candidate causing a 16-fold decrease in viral titers in the lungs. bioworld.com These studies suggest a potential avenue for this compound in the research of antiviral therapies.

Neurodegeneration:

The neuroprotective effects of adamantane derivatives are another area of significant interest. Memantine (B1676192), an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. uni-giessen.de Research into other adamantane derivatives has revealed potential neuroprotective properties. For example, myrtenal-adamantane conjugates have been shown to restore memory in a rat model of dementia and exhibit significant acetylcholinesterase-inhibitory activity. nih.gov Another study on a different adamantane derivative, 5-hydroxyadamantane-2-on, demonstrated significant cerebrovascular and neuroprotective activity in rat models of brain ischemia, a condition associated with neurodegeneration. nih.gov This compound was found to enhance cerebral blood flow and promote compensatory regeneration in neural cells. nih.gov Given the neuroactive properties of other adamantane-containing compounds, investigating the potential of this compound in animal models of neurodegenerative diseases such as Parkinson's disease or Alzheimer's disease could be a promising research direction. uni-giessen.deresearchgate.net

Table 2: Potential Therapeutic Applications of Adamantane Derivatives Based on Animal Model Research

Disease AreaAnimal ModelKey Findings for Adamantane DerivativesReference
Pain & Inflammation Carrageenan-induced paw edema (Rat)Prevention and reversal of edema and mechanical hypersensitivity. capes.gov.brresearchgate.net
Collagen-induced arthritis (Rat)Prophylactic prevention of clinical signs and histopathological damage. capes.gov.brresearchgate.net
Viral Infections SARS-CoV-2 infected golden Syrian hamsterRimantadine significantly reduced lung viral titers. nih.govresearchgate.net
SARS-CoV-2 MA10 infected BALB/cJ miceA novel aminoadamantane derivative led to a 16-fold decrease in lung viral titers. bioworld.com
Neurodegeneration Scopolamine-induced dementia (Rat)Myrtenal-adamantane conjugates restored memory and inhibited acetylcholinesterase. nih.gov
Brain ischemia (Rat)5-hydroxyadamantane-2-on enhanced cerebral blood flow and promoted neural regeneration. nih.gov

This table summarizes findings from studies on various adamantane derivatives to illustrate the potential research applications for this compound. It does not represent direct experimental results for the specified compound.

Future Research Directions and Translational Challenges

Exploration of Novel Adamantane-Based Chemical Scaffolds and Architectures

The rigid, lipophilic nature of the adamantane (B196018) nucleus offers a versatile foundation for the design of new therapeutic agents. acs.orgmdpi.com Future research will likely focus on creating novel scaffolds that systematically modify the adamantane core of Adamantan-1-ylmethyl-methyl-amine to enhance target affinity, selectivity, and pharmacokinetic profiles.

Key research avenues include:

Multivalent Scaffolds: The synthesis of adamantane-based structures that present multiple copies of a pharmacophore is a promising strategy. acs.org These multivalent binders can significantly enhance the avidity and specificity of interactions with biological targets, such as cell surface receptors. acs.org For instance, tripodal scaffolds based on adamantane have been designed to conjugate targeting ligands in a well-defined geometry, with a fourth position available for attaching effector molecules like radiotracers or cytotoxins. acs.org

Bioisosteric Replacement: Adamantane can serve as a bioisostere for other chemical groups to improve drug-like properties. nih.gov Research into substituting parts of known bioactive molecules with adamantane moieties can lead to compounds with improved metabolic stability and membrane permeability.

Functionalization of Bridgehead Positions: The functionalization of the adamantane bridgehead positions is a key strategy for creating diverse chemical entities. acs.org While challenging due to electronic effects, developing new synthetic methodologies to introduce a variety of functional groups will be crucial for generating novel derivatives of this compound with tailored biological activities. acs.orgacs.org

Development of Advanced Drug Delivery Systems Leveraging the Adamantane Moiety

The lipophilicity of adamantane makes it an excellent anchor for drug delivery systems, enabling targeted delivery and improved therapeutic indices. nih.govmdpi.compensoft.net Future work in this area will likely concentrate on refining and expanding the applications of adamantane in nanomedicine.

Potential areas of development include:

Liposomal Drug Delivery: The adamantane moiety can be incorporated into the lipid bilayer of liposomes, acting as an anchor to attach targeting ligands such as carbohydrates. mdpi.comscispace.com This approach allows for the creation of versatile, targeted drug delivery systems capable of recognizing specific cell surface receptors, thereby increasing drug accumulation in desired tissues. mdpi.com

Cyclodextrin-Based Systems: The strong host-guest interactions between adamantane and cyclodextrins, particularly β-cyclodextrin, form the basis for novel drug delivery concepts. mdpi.com This interaction can be exploited to improve the solubility and bioavailability of poorly soluble drugs.

Dendrimers and Nanoparticles: Adamantane can be used as a core building block for the synthesis of dendrimers and other nanoparticles. pensoft.netresearchgate.net These systems can be engineered to carry multiple drug molecules and targeting moieties, offering a high degree of control over drug release and distribution. pensoft.net

Investigation of Combination Therapies Involving this compound

The potential for synergistic effects makes combination therapy a cornerstone of modern medicine. Investigating the use of this compound in conjunction with other therapeutic agents could lead to more effective treatment regimens for a variety of diseases. For example, some adamantane derivatives have been shown to suppress tumor growth by inhibiting inflammatory pathways, suggesting potential for combination with other anticancer agents. nih.gov

Future research should focus on:

Identifying Synergistic Partners: High-throughput screening could identify drugs that exhibit synergistic or additive effects when combined with this compound or its derivatives.

Elucidating Mechanisms of Synergy: Understanding the molecular basis of any observed synergistic interactions is crucial for rational drug combination design.

Overcoming Drug Resistance: Combination therapies can be designed to overcome or prevent the development of drug resistance, a major challenge in the treatment of infectious diseases and cancer. nih.gov

Research into Mechanisms of Drug Resistance and Strategies for Mitigation

As with any therapeutic agent, the potential for the development of drug resistance is a significant concern. Research into the mechanisms by which cells or pathogens might become resistant to adamantane-based drugs is essential for their long-term clinical success. For instance, adamantane derivatives have been developed to be effective against drug-resistant tuberculosis by targeting novel pathways. nih.gov

Key research questions include:

Identifying Resistance Mutations: Genomic and proteomic studies of resistant cell lines or clinical isolates can identify mutations in drug targets or efflux pumps that confer resistance.

Developing Second-Generation Inhibitors: The knowledge of resistance mechanisms can guide the design of next-generation adamantane derivatives that are effective against resistant strains.

Exploring Novel Targets: Identifying and validating new biological targets for adamantane-based drugs can provide alternative therapeutic strategies in the face of resistance. For example, adamantane derivatives have been investigated as inhibitors of the p37 major envelope protein in poxviruses. nih.gov

Design and Synthesis of Radioligands for Molecular Imaging and Diagnostic Applications

The ability to non-invasively visualize and quantify biological processes at the molecular level is a powerful tool in both research and clinical practice. The development of radiolabeled versions of this compound and its analogs for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is a promising area of future research. mdpi.commdpi.com

Future directions in this field include:

Development of Novel Radiotracers: Synthesizing adamantane-based radioligands with high affinity and selectivity for specific targets, such as receptors or enzymes, is a primary goal. nih.gov These tracers could be used for disease diagnosis, staging, and monitoring treatment response.

Pretargeted Imaging Strategies: The strong and rapid interaction between adamantane and cucurbit pensoft.neturil (CB7) can be exploited in pretargeted imaging. nih.gov This approach involves administering a CB7-conjugated antibody that binds to the target, followed by a radiolabeled adamantane-containing molecule that rapidly binds to the CB7, allowing for high-contrast imaging with short-lived isotopes. nih.gov

Theranostic Applications: The development of "theranostic" agents, which combine diagnostic imaging and targeted radiotherapy in a single molecule, is a rapidly growing field. mdpi.com Adamantane-based scaffolds could be designed to carry both an imaging radionuclide and a therapeutic radioisotope, allowing for personalized treatment strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Adamantan-1-ylmethyl-methyl-amine, and how can purity be validated?

  • Methodology : Synthesis typically involves condensation of adamantane derivatives with methylamine under controlled conditions. For example, metal-catalyzed amination (e.g., using palladium or copper) is a common strategy . Purity validation requires multi-technique characterization:

  • Elemental analysis for stoichiometric confirmation.
  • ¹H/¹³C NMR to confirm structural integrity and substituent positions .
  • Mass spectrometry for molecular weight verification .
    • Key challenges : Adamantane's rigidity may lead to steric hindrance, requiring optimized reaction temperatures (e.g., 80–100°C) and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound complexes?

  • UV-Vis spectroscopy monitors electronic transitions in metal complexes (e.g., d-d transitions in Cu²⁺ or Fe³⁺ complexes) .
  • FTIR identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ or C–N vibrations at ~1200 cm⁻¹) .
  • NMR resolves adamantane's unique proton environments (e.g., bridgehead H atoms at δ 1.6–2.1 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and elemental analysis data in adamantane derivatives?

  • Case example : Discrepancies between NMR (indicating >95% purity) and elemental analysis (lower C/N ratios) may arise from residual solvents or incomplete crystallization.
  • Troubleshooting steps :

Repeat elemental analysis after vacuum drying or recrystallization.

Use thermogravimetric analysis (TGA) to detect solvent residues .

Cross-validate with X-ray crystallography (if single crystals are obtainable) to confirm molecular packing and stoichiometry .

Q. What strategies optimize enantiomeric purity in chiral adamantane derivatives (e.g., (R)- vs. (S)-isomers)?

  • Chiral resolution : Use chiral HPLC columns (e.g., cellulose-based phases) or enzymatic resolution with lipases .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-ligated palladium) during amination to favor one enantiomer .
  • Validation : Compare optical rotation values and chiral chromatography retention times to reference standards .

Q. How do computational methods enhance the design of adamantane-based metal complexes?

  • Molecular docking : Predict binding affinities of adamantane ligands with biological targets (e.g., NMDA receptors) using software like AutoDock .
  • DFT calculations : Model electronic structures to predict redox behavior in metal complexes (e.g., Pt²⁺ or Cu²⁺ coordination) .
  • Limitations : Adamantane's rigidity complicates conformational sampling; force fields may require parameter adjustments .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in adamantane-based pharmacological studies?

  • Non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Error analysis : Report standard deviations from triplicate experiments and use ANOVA for group comparisons .

Q. How can researchers address low yields in adamantane derivative synthesis?

  • Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylated amines) and adjust stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.